molecular formula C11H14ClF B14055641 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene

Cat. No.: B14055641
M. Wt: 200.68 g/mol
InChI Key: OEPQJXAFIRONGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene is a substituted benzene derivative featuring a fluorinated aromatic core with a 3-chloropropyl chain and an ethyl group at positions 4 and 3, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—a fluorine atom (electron-withdrawing), ethyl group (electron-donating), and chloropropyl chain (alkylating agent)—contribute to its reactivity and applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex molecules.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethyl-1-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

OEPQJXAFIRONGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene typically involves the alkylation of 3-ethyl-4-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or sodium methoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a functionalized product. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene
  • Structure : Replaces the fluorine at position 4 with a trifluoromethoxy (-OCF₃) group.
  • Molecular Formula : C₁₂H₁₄ClF₃O .
  • Physical Properties :
    • Molar mass: 266.69 g/mol
    • Density: 1.194 g/cm³ (predicted)
    • Boiling point: 264.0±35.0 °C (predicted)
  • Higher molecular weight and boiling point due to the bulkier -OCF₃ group.
4-Chlorobenzotrifluoride
  • Structure : Benzene with -CF₃ and -Cl substituents.
  • Molecular Formula : C₇H₄ClF₃ .
  • Physical Properties :
    • Molar mass: 180.6 g/mol
    • Applications: Widely used as a solvent and intermediate in agrochemicals.
  • Comparison :
    • Lacks the chloropropyl chain, limiting its utility in alkylation reactions. The -CF₃ group provides strong electron-withdrawing effects but without the ethyl group’s steric and electronic contributions.

Chloropropyl-Substituted Heterocycles

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
  • Structure : Piperazine ring with 3-chlorophenyl and 3-chloropropyl substituents.
  • Synthesis : Microwave-assisted reaction achieves 88% yield in 40 seconds, outperforming conventional methods (60% yield in 7 hours) .
  • Applications : Key intermediate in oxicam analogs (e.g., anti-inflammatory drugs) .
  • Comparison :
    • The nitrogen-rich piperazine ring enhances solubility and bioavailability in pharmaceuticals, unlike the purely aromatic target compound.
    • Reactivity in alkylation differs due to the nucleophilic nitrogen centers.
1-(3-Chloropropyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine with a chloropropyl chain.
  • Properties : High purity (≥98%), used in sensitive pharmaceutical syntheses .
  • Comparison :
    • The aliphatic pyrrolidine ring offers conformational flexibility, contrasting with the rigid benzene core.
    • The hydrochloride salt improves stability and handling in aqueous reactions.

Chloropropyl-Substituted Carboranes

1-(3-Chloropropyl)-o-carborane
  • Structure : Icosahedral carborane cluster with a 3-chloropropyl substituent .
  • Key Features :
    • Cage C-C bond length: 1.649 Å (longer than benzene due to steric strain).
    • Weak C-H···Cl hydrogen bonds (3.209 Å distance).
  • Comparison :
    • The carborane cluster provides exceptional thermal and chemical stability, unlike the aromatic target compound.
    • Applications in boron neutron capture therapy (BNCT) contrast with the target’s role in small-molecule synthesis.

Reactivity Trends

  • Electrophilic Substitution : Fluorine and ethyl groups direct incoming electrophiles to specific positions on the benzene ring.
  • Alkylation : The chloropropyl chain acts as a leaving group in SN2 reactions, similar to 1-(3-chloropropyl)piperidine .

Pharmaceutical Intermediates

  • Domperidone Synthesis : 1-(3-Chloropropyl) derivatives are used as linkers in antiemetic drugs .
  • Oxicam Analogs : Chloropropyl piperazines are alkylated to create anti-inflammatory agents .

Material Science

  • Carborane Derivatives : Used in high-temperature polymers and BNCT agents .
  • Fluorinated Aromatics : Enhance drug bioavailability and metabolic stability .

Biological Activity

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene is a substituted aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including receptor interactions, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropropyl group, an ethyl group, and a fluorobenzene moiety, which collectively influence its pharmacological properties. The general structure can be represented as follows:

CxHyClF\text{C}_x\text{H}_y\text{Cl}\text{F}

Receptor Interactions

Research indicates that this compound interacts with several neurotransmitter receptors. Its activity can be compared to other compounds in similar classes, particularly those targeting serotonin (5-HT) and dopamine (D) receptors.

CompoundReceptorAffinity (pK_i)
This compound5-HT2A7.40
This compoundD26.52
Compound A (for comparison)5-HT2A8.36
Compound A (for comparison)D27.78

These values suggest that while the compound exhibits moderate affinity for these receptors, modifications to the structure can enhance or diminish this interaction.

Metabolic Pathways

The metabolic stability of this compound is critical for its efficacy. Studies have shown that the predominant metabolic pathways involve oxidation and dealkylation processes. The incorporation of substituents such as fluorine and chlorine can influence these pathways significantly.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of various arylsulfone derivatives, it was found that compounds similar to this compound demonstrated significant antagonist activity against serotonin receptors. The study highlighted the importance of structural modifications in enhancing receptor selectivity and potency .

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of compounds with similar structures. The results indicated that these compounds could modulate mood through their action on serotonin pathways, leading to behavioral changes in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.